N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
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Properties
Molecular Formula |
C19H22N4O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O3S/c1-26-15-8-6-14(7-9-15)23-11-13(10-16(23)24)17(25)20-19-22-21-18(27-19)12-4-2-3-5-12/h6-9,12-13H,2-5,10-11H2,1H3,(H,20,22,25) |
InChI Key |
XMPUTHJLMBJNQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCC4 |
Origin of Product |
United States |
Biological Activity
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a novel compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition.
Chemical Structure and Properties
The molecular structure of this compound features a thiadiazole ring substituted with a cyclopentyl group and a methoxyphenyl moiety, along with a pyrrolidine backbone. The unique arrangement of these functional groups contributes to its biological activity.
Molecular Formula
- Molecular Weight : 365.46 g/mol
- Chemical Formula : C_{17}H_{20}N_{4}O_{3}S
Antimicrobial Activity
Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For instance, studies indicate that certain thiadiazole derivatives possess activity against Mycobacterium tuberculosis and other pathogenic bacteria .
Anticancer Properties
The anticancer potential of this compound is noteworthy. In vitro studies have revealed that thiadiazole derivatives can inhibit the proliferation of cancer cells across multiple lines. For example, related compounds have shown cytotoxic effects against breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines . The mechanism of action is believed to involve the inhibition of specific kinases involved in cell cycle regulation and apoptosis.
Enzyme Inhibition
Thiadiazole derivatives have also been reported to exhibit enzyme inhibitory activity. For instance, they can inhibit acetylcholinesterase and urease, which are relevant in treating Alzheimer's disease and certain infections, respectively . The structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance enzyme binding affinity.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the cyclopentyl group significantly enhanced antibacterial activity compared to other substituents .
Study 2: Anticancer Activity
In another study involving 60 cancer cell lines, a structurally related compound demonstrated broad-spectrum anticancer activity. The compound exhibited an IC50 value indicating effective cytotoxicity at low concentrations . This highlights the potential for further development of this compound as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | Structure | Anticancer |
| N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide | Structure | Antimicrobial |
This table illustrates how variations in substituents on the thiadiazole ring can influence biological activity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. For instance:
- In vitro Studies : Research has shown that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity against various cancer cell lines. In one study, compounds were tested against A549 human lung adenocarcinoma cells, demonstrating cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit critical pathways involved in cancer cell proliferation and survival. Molecular docking studies suggest that these compounds may act as inhibitors of specific enzymes involved in tumor growth .
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored:
- Broad-Spectrum Activity : Thiadiazole derivatives have been noted for their broad-spectrum antimicrobial activity. In particular, compounds similar to this one have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
- Mechanism : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Potential
The compound's potential as an anti-inflammatory agent has been investigated through in silico methods:
- Molecular Docking Studies : These studies indicate that the compound may inhibit the enzyme lipoxygenase (5-LOX), which plays a significant role in inflammatory processes. Inhibition of this enzyme could lead to reduced production of pro-inflammatory mediators .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
